molecular formula C12H17NO4S B1377624 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate CAS No. 1339953-58-0

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

Cat. No. B1377624
M. Wt: 271.33 g/mol
InChI Key: GQPGLNRUOSQXDM-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is a chemical compound with the molecular formula C12H17NO4S . It is also known by other names such as 6-oxa-3-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate and 4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, which includes 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The molecular structure of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is represented by the InChI string InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-4-2-6-3-5 (1)7-4/h2-5H,1H3, (H,8,9,10);4-6H,1-3H2 . The Canonical SMILES representation is CC1=CC=C (C=C1)S (=O) (=O)O.C1C2CNCC1O2 .


Chemical Reactions Analysis

The core of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

The molecular weight of 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate is 271.33 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 271.08782920 g/mol . The topological polar surface area is 84 Ų, and it has 18 heavy atoms . The compound has a formal charge of 0 and a complexity of 283 .

Scientific Research Applications

    Chemistry and Medicinal Chemistry Research

    • “6-Oxa-3-azabicyclo[3.1.1]heptane” is a chemical compound that is used as a building block in medicinal chemistry research .
    • It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine, based on the cLogP of a derived analogue .
    • Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
    • The outcomes or results of using this compound in medicinal chemistry research are not specified in the source .

    Life Science Research

    • “6-Oxa-3-azabicyclo[3.1.1]heptane tosylate” is used in life science research .
    • The specific applications, methods of application, and outcomes are not detailed in the source .

Future Directions

The 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate and similar compounds have potential for future research due to their similar physicochemical properties to meta-substituted benzenes . They could be considered as saturated analogues of pyridine . The core of these compounds has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .

properties

IUPAC Name

4-methylbenzenesulfonic acid;6-oxa-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-6-3-5(1)7-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPGLNRUOSQXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-3-azabicyclo[3.1.1]heptane tosylate

CAS RN

1339953-58-0
Record name 6-oxa-3-azabicyclo[3.1.1]heptane; 4-methylbenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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